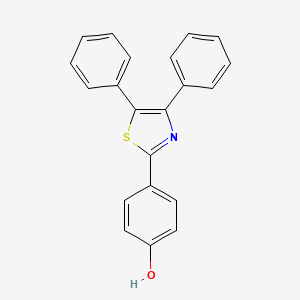

4-(4,5-diphenyl-1,3-thiazol-2-yl)phenol

Description

Properties

IUPAC Name |

4-(4,5-diphenyl-1,3-thiazol-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NOS/c23-18-13-11-17(12-14-18)21-22-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16/h1-14,23H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPVRKWMIRDMSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=C(C=C3)O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anti-inflammatory Properties

The compound has demonstrated promising antimicrobial and anti-inflammatory activities, making it a candidate for drug development. Research indicates that it interacts with biological targets such as enzymes and proteins involved in critical cellular pathways. This interaction may inhibit functions associated with diseases like cancer and infections.

Case Study: Cytotoxic Activity

A study investigated the cytotoxic effects of 4-(4,5-diphenyl-1,3-thiazol-2-yl)phenol against various cancer cell lines. The results showed that the compound exhibited significant cytotoxicity towards MCF-7 breast cancer cells, suggesting its potential as an anticancer agent. The study utilized various assays to quantify cell viability and elucidate the mechanism of action .

Agricultural Applications

Herbicidal Properties

The compound has shown potential as a herbicide. Its structural characteristics allow it to inhibit specific biochemical pathways in plants, leading to growth suppression. Research has indicated that derivatives of this compound can effectively control weed populations without harming crops.

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Herbicidal | Various weed species |

| 2-(4-(4,5-diphenylthiazole)-phenoxy)-acetic acid | Herbicidal | Broadleaf weeds |

Catalytic Applications

Cross Dehydrogenative Coupling Reactions

The compound has been utilized in catalytic processes to synthesize phenolic esters and other complex molecules. One notable application involves the use of superparamagnetic nanoparticles as catalysts for cross dehydrogenative coupling reactions involving this compound. This method allows for the efficient production of various phenolic compounds while enabling easy catalyst recovery .

Case Study: Catalytic Efficiency

In a study examining the catalytic efficiency of CuFe₂O₄ nanoparticles in reactions with this compound, it was found that these nanoparticles could be reused multiple times without significant loss of activity. The reaction conditions were optimized to yield high percentages of desired products (up to 86% yield in some cases) over several cycles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Heterocycles

Thiazol-phenol belongs to a family of triaryl-substituted heterocycles. Key analogues include:

- NE: 2-(4,5-Diphenyl-1H-imidazol-2-yl)phenol

- OE: 2-(4,5-Diphenyl-1,3-oxazol-2-yl)phenol

- SE: 2-(4,5-Diphenyl-1,3-thiazol-2-yl)phenol (Thiazol-phenol)

Key Structural Differences :

- Heteroatom Effects : The central heteroatom (N in NE, O in OE, S in SE) alters bond lengths and angles. For example, SE exhibits a thiazole ring with a C–S bond length of ~1.74 Å, compared to the C–O bond in OE (~1.36 Å). These differences influence electronic properties and proton transfer dynamics .

- Hydrogen Bonding: NE and OE lack strong intramolecular hydrogen bonds due to less electronegative heteroatoms, whereas SE’s thiazole-phenol system supports moderate hydrogen bonding, stabilizing its closed-ring tautomer .

Table 1: Structural and Electronic Properties

| Compound | Heteroatom | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Intramolecular H-Bond Strength (kcal/mol) |

|---|---|---|---|---|

| NE | N (imidazole) | 3.8 | 5.2 | Weak (ΔG = +1.2) |

| OE | O (oxazole) | 4.1 | 4.9 | Moderate (ΔG = +0.8) |

| SE | S (thiazole) | 3.5 | 6.1 | Strong (ΔG = -0.3) |

Data derived from DFT calculations

Comparison with Isostructural Halogenated Derivatives

Thiazol-phenol derivatives with halogen substitutions (e.g., Cl, F) exhibit altered crystal packing and intermolecular interactions:

- Compound 4 : 4-(4-Chlorophenyl)-substituted thiazole

- Compound 5 : 4-(4-Fluorophenyl)-substituted thiazole

Key Findings :

- Crystal Packing : Both compounds are isostructural (triclinic, P 1 symmetry) but differ in halogen-induced packing adjustments. The Cl substituent in Compound 4 introduces stronger van der Waals interactions compared to the smaller F group in Compound 5, leading to tighter molecular stacking .

- Bioactivity : Chlorinated derivatives (e.g., Compound 4) demonstrate enhanced antimicrobial activity compared to fluorinated analogues, likely due to increased lipophilicity (logP: 4.2 vs. 3.8) .

Table 2: Physicochemical Properties of Halogenated Derivatives

| Compound | Substituent | Melting Point (°C) | logP | Antimicrobial MIC (μg/mL) |

|---|---|---|---|---|

| 4 | Cl | 278 | 4.2 | 12.5 |

| 5 | F | 265 | 3.8 | 25.0 |

Nonlinear Optical (NLO) Performance vs. Imidazole Analogues

Thiazol-phenol’s NLO properties were compared to its imidazole counterpart, 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol:

Experimental Findings :

- Third-Order Susceptibility (χ³): Thiazol-phenol exhibits χ³ = 2.26 × 10⁻⁶ esu, surpassing the imidazole analogue (χ³ = 1.89 × 10⁻⁶ esu), attributed to lower HOMO-LUMO gaps (3.5 eV vs. 3.8 eV) and enhanced π-conjugation .

- Nonlinear Absorption: Thiazol-phenol’s nonlinear absorption coefficient (β = 4.044 × 10⁻¹ cm/W) is 30% higher than the imidazole derivative, making it superior for optical limiting applications .

Table 3: NLO Properties Comparison

| Property | Thiazol-phenol | Imidazole Analogue |

|---|---|---|

| HOMO-LUMO Gap (eV) | 3.5 | 3.8 |

| χ³ (esu) | 2.26 × 10⁻⁶ | 1.89 × 10⁻⁶ |

| Nonlinear Refractive Index (n₂, cm²/W) | -2.89 × 10⁻⁶ | -2.10 × 10⁻⁶ |

| β (cm/W) | 4.044 × 10⁻¹ | 3.11 × 10⁻¹ |

Data from

Q & A

Q. What are the standard synthetic routes for 4-(4,5-diphenyl-1,3-thiazol-2-yl)phenol, and how is structural confirmation achieved?

The synthesis typically involves multi-step reactions, such as cyclocondensation of thiourea derivatives with α-haloketones, followed by coupling reactions to introduce phenyl groups. Key intermediates are monitored using thin-layer chromatography (TLC), and the final product is purified via recrystallization. Structural confirmation relies on ¹H/¹³C NMR spectroscopy to verify aromatic proton environments and thiazole ring formation, complemented by single-crystal X-ray diffraction for absolute configuration determination .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- NMR Spectroscopy : Focus on aromatic proton coupling patterns (e.g., deshielded protons at δ 7.2–8.5 ppm for thiazole and phenol moieties) and carbon shifts (e.g., C-2 thiazole carbon at ~165 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass) and fragmentation patterns to validate substituent positions .

- IR Spectroscopy : Identify O–H (phenol, ~3200 cm⁻¹) and C=N (thiazole, ~1600 cm⁻¹) stretches .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve recrystallization efficiency .

- Temperature Control : Maintain 60–80°C during cyclization to minimize side-product formation.

- Catalysts : Use p-toluenesulfonic acid (PTSA) to accelerate thiourea-α-haloketone cyclization .

Q. How should researchers resolve contradictions in spectral data, such as unexpected splitting in NMR signals?

- Dynamic Effects : Assess temperature-dependent NMR to identify conformational exchange (e.g., hindered rotation in bulky substituents) .

- Impurity Analysis : Use high-resolution MS or HPLC to detect trace byproducts (e.g., unreacted intermediates or oxidation derivatives) .

Q. What methodologies are recommended for evaluating the compound’s biological activity in enzyme inhibition studies?

- Kinetic Assays : Use fluorogenic substrates to measure IC₅₀ values against target enzymes (e.g., kinases or proteases). Include positive controls (e.g., staurosporine for kinases) .

- Cellular Assays : Monitor cytotoxicity (via MTT assay) and apoptosis markers (e.g., caspase-3 activation) to differentiate specific inhibition from general toxicity .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Analog Synthesis : Modify substituents (e.g., electron-withdrawing groups on phenyl rings) to assess impact on bioactivity .

- Computational Modeling : Perform docking studies using crystallographic data (e.g., PDB IDs from related thiazole-protein complexes) to predict binding modes .

Q. What strategies ensure compound stability during long-term storage or under experimental conditions?

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the phenol group .

- pH Stability : Avoid aqueous buffers below pH 6, where protonation of the thiazole nitrogen may alter reactivity .

Q. How can computational tools enhance the design of derivatives with improved pharmacokinetic properties?

- ADMET Prediction : Use software like SwissADME to estimate logP, solubility, and cytochrome P450 interactions. Prioritize derivatives with logP < 5 for better bioavailability .

- Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models to guide structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.